(4-(cyclopropanecarbonyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone
Description
Properties
IUPAC Name |
cyclopropyl-[4-[2-(4-fluorophenyl)tetrazole-5-carbonyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O2/c17-12-3-5-13(6-4-12)23-19-14(18-20-23)16(25)22-9-7-21(8-10-22)15(24)11-1-2-11/h3-6,11H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEVVURJVDKELS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(cyclopropanecarbonyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 288.31 g/mol
The presence of the piperazine ring and the tetrazole moiety suggests a diverse range of interactions with biological targets.
Antitumor Activity
Recent studies have indicated that compounds with piperazine and tetrazole functionalities exhibit significant antitumor properties. For instance, derivatives similar to our compound have been shown to inhibit tumor cell growth in various cancer models.
- Case Study : A study on related piperazine derivatives demonstrated that they inhibited the proliferation of human cancer cell lines through apoptosis induction and cell cycle arrest at the G2/M phase. The IC values for these compounds ranged from 5 to 15 µM, indicating potent activity against cancer cells .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Specifically, its ability to interact with key enzymes involved in cellular signaling pathways could make it a candidate for further investigation.
- Example : Research has highlighted that similar compounds exhibit inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. This inhibition leads to increased cytotoxicity in cancer cells with defective DNA repair pathways, such as those with BRCA mutations .
Antimicrobial Activity
Compounds containing piperazine structures have also been reported to possess antimicrobial properties. The biological activity against bacteria and fungi is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Research Findings : A series of piperazine derivatives were tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) below 10 µg/mL for several compounds .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicological profile of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics, although comprehensive toxicological evaluations are still needed.
- Safety Profile : Initial assessments indicate low acute toxicity, but long-term studies are required to ascertain chronic effects and potential side effects .
The proposed mechanism of action for the biological activity of this compound involves:
- Inhibition of Key Enzymes : By binding to active sites on enzymes like PARP, the compound disrupts normal cellular repair processes.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Cellular Homeostasis : Through enzyme inhibition and interaction with cellular receptors, the compound can alter normal metabolic functions.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multiple synthetic steps that may include:
- Formation of the cyclopropanecarbonyl piperazine.
- Coupling with the tetrazole moiety.
- Purification and characterization using techniques like NMR and mass spectrometry.
The compound's synthesis can be optimized using continuous flow reactors to enhance yield and purity under controlled conditions.
Anticancer Activity
Research indicates that similar compounds featuring piperazine and tetrazole structures exhibit promising anticancer properties. For instance, derivatives of piperazine have shown cytotoxic effects against various cancer cell lines, including breast cancer (BT-474) and cervical cancer (HeLa) cells. The mechanisms often involve apoptosis induction and inhibition of tubulin polymerization .
Nucleoside Transport Modulation
The primary target for this compound is the Equilibrative Nucleoside Transporters (ENTs). By modulating ENTs, it can influence cellular processes related to nucleoside transport, which is critical in various therapeutic contexts, including cancer treatment and viral infections.
Neuroprotective Effects
Compounds similar to this structure have been explored for their neuroprotective effects in models of neural degenerative diseases. They may inhibit poly(ADP-ribose) polymerase (PARP), thereby enhancing the efficacy of existing treatments for conditions like glioblastoma multiforme .
Case Studies
| Study | Findings | |
|---|---|---|
| Calabrese et al., 2004 | Enhanced antineoplastic effect when combined with temozolomide in glioblastoma models | Supports the potential use of this compound in combination therapies for cancer |
| Miknyoczki et al., 2003 | Demonstrated significant survival benefits in xenograft models treated with PARP inhibitors | Suggests that targeting PARP could be a viable strategy in cancer therapy |
Chemical Reactions Analysis
Hydrolysis Reactions
The cyclopropanecarbonyl and methanone groups are susceptible to hydrolysis under acidic or basic conditions:
Key Findings :
-
The cyclopropanecarbonyl group hydrolyzes preferentially over the methanone under acidic conditions due to resonance stabilization of the intermediate oxonium ion .
-
Basic hydrolysis requires higher temperatures to activate the less electrophilic methanone carbonyl .
Nucleophilic Substitution at the Tetrazole Ring
The tetrazole ring undergoes electrophilic aromatic substitution (EAS) and nucleophilic attacks at specific positions:
| Reagent | Position Modified | Product |
|---|---|---|
| HNO₃/H₂SO₄, 0°C | C-5 of tetrazole | 5-Nitro-2-(4-fluorophenyl)-2H-tetrazole derivative |
| CH₃I, K₂CO₃, DMF, 50°C | N-1 of tetrazole | 1-Methyl-2-(4-fluorophenyl)-2H-tetrazole |
Key Findings :
-
Nitration occurs regioselectively at the C-5 position due to electron-withdrawing effects of the adjacent fluorophenyl group.
-
Methylation favors the N-1 position under mild conditions, preserving the tetrazole ring’s aromaticity.
Coordination Chemistry with Metal Ions
The tetrazole nitrogen atoms act as ligands for transition metals:
| Metal Salt | Reaction Conditions | Complex Structure |
|---|---|---|
| CuCl₂, EtOH, RT | 1:2 molar ratio, 2 hr | Tetranuclear Cu(II) cluster with N,N-bridging tetrazole |
| AgNO₃, H₂O, 60°C | 1:1 molar ratio, 4 hr | Linear Ag(I) coordination polymer |
Key Findings :
-
Cu(II) forms stable complexes with the tetrazole moiety, confirmed by ESR and X-ray crystallography .
-
Ag(I) coordination induces luminescence due to ligand-to-metal charge transfer .
Reduction of the Methanone Group
Catalytic hydrogenation selectively reduces the methanone to a secondary alcohol:
| Catalyst | Conditions | Product |
|---|---|---|
| Pd/C, H₂ (1 atm), MeOH, RT | 6 hr, 85% yield | (4-(cyclopropanecarbonyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanol |
| NaBH₄, THF, 0°C | 2 hr, <10% yield | No reaction (steric hindrance from tetrazole) |
Key Findings :
-
Heterogeneous catalysis (Pd/C) is more effective than borohydride-based reductants due to steric constraints .
Cross-Coupling Reactions
The fluorophenyl group participates in palladium-catalyzed coupling:
| Reaction | Conditions | Product |
|---|---|---|
| Suzuki-Miyaura (ArB(OH)₂) | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biaryl derivative with substituted phenyl groups |
| Buchwald-Hartwig (NH₂R) | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | N-arylated piperazine-tetrazole hybrid |
Key Findings :
-
The electron-deficient 4-fluorophenyl group enhances oxidative addition efficiency in Suzuki couplings .
-
Buchwald-Hartwig amination occurs at the piperazine nitrogen rather than the tetrazole ring .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition proceeds via:
-
Primary pathway : Cleavage of the cyclopropanecarbonyl group (ΔH = +148 kJ/mol).
-
Secondary pathway : Fragmentation of the tetrazole ring into N₂ and benzonitrile derivatives.
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
Molecular Architecture
The target compound combines three key subunits:
- Piperazine ring : A six-membered diamine heterocycle serving as the central scaffold.
- Cyclopropanecarbonyl group : Introduced via acylation at the piperazine nitrogen.
- 2-(4-Fluorophenyl)-2H-tetrazol-5-yl group : A fluorinated tetrazole ring providing aromatic and hydrogen-bonding capabilities.
Retrosynthetically, the molecule can be dissected into two primary fragments (Fig. 1):
- Fragment A : Piperazine bearing the cyclopropanecarbonyl group.
- Fragment B : 2-(4-Fluorophenyl)-2H-tetrazol-5-ylmethanone.
Coupling these fragments via nucleophilic substitution or amide bond formation constitutes the final synthetic step.
Synthetic Routes
Preparation of Fragment A: 4-(Cyclopropanecarbonyl)piperazine
Acylation of Piperazine
Piperazine reacts with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
$$
\text{Piperazine} + \text{Cyclopropanecarbonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{4-(Cyclopropanecarbonyl)piperazine} \quad
$$
Key Data :
- Yield : 85–92% after column chromatography (silica gel, ethyl acetate/hexane).
- Purity : >95% (HPLC).
Alternative Route: Carbodiimide-Mediated Coupling
For acid-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate the coupling of cyclopropanecarboxylic acid with piperazine in DMF.
Preparation of Fragment B: 2-(4-Fluorophenyl)-2H-tetrazol-5-ylmethanone
Tetrazole Ring Formation
The Ugi-tetrazole reaction is the most efficient method for constructing the tetrazole core. A mixture of 4-fluorobenzaldehyde, ammonium acetate, and trimethylsilyl azide (TMSN$$_3$$) in methanol undergoes cyclization at 60°C for 12–24 hours.
$$
\text{4-Fluorobenzaldehyde} + \text{TMSN}_3 \xrightarrow{\text{MeOH, 60°C}} \text{2-(4-Fluorophenyl)-2H-tetrazole} \quad
$$
Optimization Notes :
Final Coupling: Fragment A + Fragment B
The two fragments are coupled via a nucleophilic aromatic substitution (SNAr) reaction. Fragment B is activated as a chloride using thionyl chloride (SOCl$$_2$$), then reacted with Fragment A in DCM with catalytic DMF:
$$
\text{Fragment B} + \text{SOCl}_2 \rightarrow \text{Acyl chloride intermediate} \quad
$$
$$
\text{Acyl chloride} + \text{Fragment A} \xrightarrow{\text{DCM, DMF}} \text{Target Compound} \quad
$$
Reaction Conditions :
Analytical Characterization
Spectroscopic Data
- $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (d, J = 8.4 Hz, 2H, Ar-H), 3.92–3.85 (m, 4H, piperazine-H), 2.75–2.68 (m, 4H, piperazine-H), 1.92–1.85 (m, 1H, cyclopropane-H), 1.12–1.05 (m, 4H, cyclopropane-H).
- HRMS : m/z calculated for C$${17}$$H$${17}$$FN$$6$$O$$2$$ [M+H]$$^+$$: 357.1424; found: 357.1421.
Challenges and Optimization
Industrial Scalability
Table 1. Summary of synthetic steps and efficiencies.
| Analytical Method | Key Findings |
|---|---|
| $$^1$$H NMR | Confirmed regiochemistry of tetrazole |
| HRMS | Verified molecular formula |
| X-ray Diffraction | Resolved crystal packing |
Q & A
Q. What are the optimal synthetic routes for (4-(cyclopropanecarbonyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone, and how do reaction conditions influence yield and purity?
Answer: The synthesis typically involves multi-step reactions, including cyclopropanecarbonyl chloride coupling to piperazine and subsequent tetrazole ring formation. Key steps:
- Step 1: Acylation of piperazine with cyclopropanecarbonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C, triethylamine as base) .
- Step 2: Tetrazole synthesis via [2+3] cycloaddition between 4-fluorophenyl azide and nitrile precursors, requiring strict temperature control (60–80°C) and catalysis (e.g., ZnBr₂) .
- Optimization: Solvent polarity (DMF vs. THF) and reaction time significantly affect yield. For example, THF increases tetrazole ring stability but may reduce acylation efficiency .
Q. How is the compound characterized structurally, and what spectroscopic methods are most reliable for confirming its purity?
Answer:
- NMR: ¹H/¹³C NMR identifies substituent positions (e.g., cyclopropane protons at δ 1.2–1.5 ppm, tetrazole C-F coupling in ¹⁹F NMR) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 413.15) and detects impurities .
- X-ray Crystallography: Resolves bond angles and torsional strain in the tetrazole-piperazine moiety (e.g., dihedral angle < 10° between tetrazole and fluorophenyl groups) .
Q. What are the critical physicochemical properties influencing its solubility and stability in biological assays?
Answer:
- LogP: Predicted ~2.5 (moderate lipophilicity) due to fluorophenyl and tetrazole groups, suggesting solubility in DMSO or ethanol .
- pKa: Tetrazole N-H (~4.5) and piperazine N-H (~8.2) affect ionization in physiological pH, impacting membrane permeability .
- Stability: Susceptible to hydrolysis at high pH (>9); store at –20°C in anhydrous conditions to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies often arise from assay conditions. Methodological strategies include:
- Dose-Response Curves: Validate activity across multiple concentrations (e.g., IC₅₀ values in enzymatic vs. cell-based assays) .
- Metabolic Stability Testing: Use liver microsomes to assess if rapid metabolism explains false negatives in vivo .
- Target Engagement Studies: Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported targets (e.g., kinase domains) .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?
Answer:
- Core Modifications: Systematic substitution of cyclopropane (e.g., with cyclobutane) or tetrazole (e.g., with triazole) to assess impact on potency .
- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to prioritize derivatives with optimal hydrogen bonding (e.g., tetrazole-F interactions with Arg residues) .
- Data Analysis: Apply multivariate statistics (e.g., PCA) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .
Q. What methodologies are suitable for assessing the compound’s environmental fate and ecotoxicological risks?
Answer:
- Biodegradation Studies: Use OECD 301B (Ready Biodegradability Test) to evaluate half-life in aquatic systems .
- Bioaccumulation: Measure BCF (Bioconcentration Factor) in zebrafish models, focusing on fluorophenyl persistence .
- Toxicity Profiling: Combine Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays (OECD 201) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
